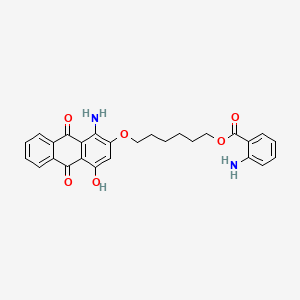
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- is a complex organic compound belonging to the anthracenedione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of amino, hydroxy, and benzoyloxy groups, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- typically involves multiple steps, starting from anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone.
Hydroxylation: The addition of hydroxy groups to the anthraquinone core.
Benzoylation: The attachment of benzoyloxy groups to the amino-substituted anthraquinone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various substituted anthracenediones, which can have different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and immunomodulatory effects.
Industry: Utilized in the production of colorants and as an analytical reagent for metal ion detection.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- involves its interaction with cellular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular membranes.
Pathways Involved: It may inhibit specific enzymes, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-methyl-9,10-anthracenedione: Known for its use in dye synthesis.
1,4-Diamino-9,10-anthracenedione: Investigated for its anticancer properties.
1-Hydroxy-9,10-anthracenedione: Used as an intermediate in organic synthesis.
Uniqueness
9,10-Anthracenedione, 1-amino-2-((6-((2-aminobenzoyl)oxy)hexyl)oxy)-4-hydroxy- stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Eigenschaften
CAS-Nummer |
32873-14-6 |
|---|---|
Molekularformel |
C27H26N2O6 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
6-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyhexyl 2-aminobenzoate |
InChI |
InChI=1S/C27H26N2O6/c28-19-12-6-5-11-18(19)27(33)35-14-8-2-1-7-13-34-21-15-20(30)22-23(24(21)29)26(32)17-10-4-3-9-16(17)25(22)31/h3-6,9-12,15,30H,1-2,7-8,13-14,28-29H2 |
InChI-Schlüssel |
LNGCJIMMQCMQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCOC(=O)C4=CC=CC=C4N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


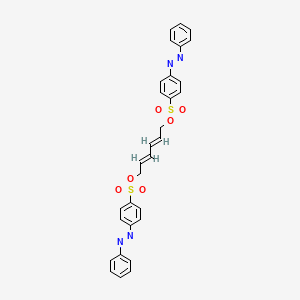
![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
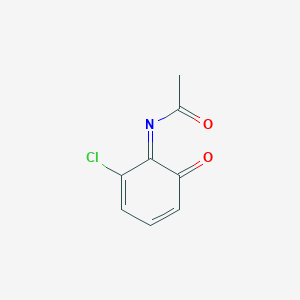
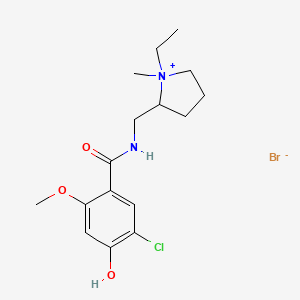
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)

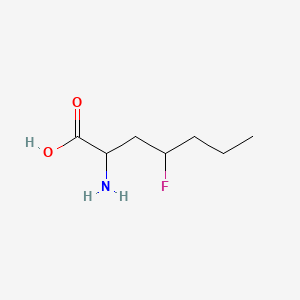

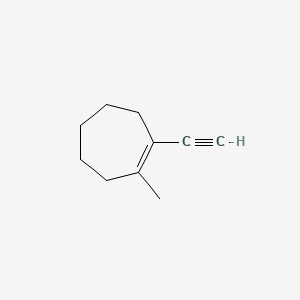
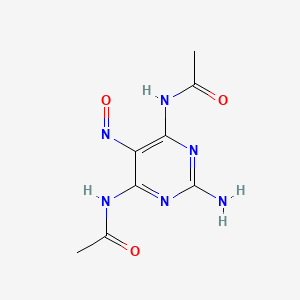
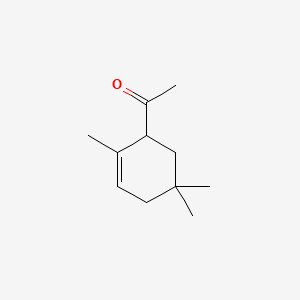
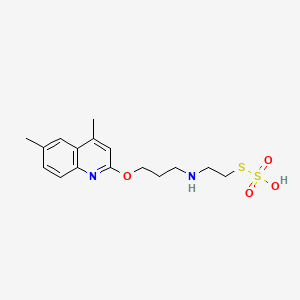
![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
